Cas no 66896-68-2 (Benzamide, 2-chloro-N-2-propenyl-)

Benzamide, 2-chloro-N-2-propenyl- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 2-chloro-N-2-propenyl-

- 2-chloro-N-prop-2-enylbenzamide

- AKOS001604647

- N-allyl-2-chlorobenzenecarboxamide

- HMS2433C08

- N-Allyl-2-chloro-benzamide

- Benzamide, 2-chloro-N-allyl-

- DTXSID30390547

- SR-01000414913-1

- SR-01000414913

- 66896-68-2

- N-allyl-2-chlorobenzamide

- SMR000023909

- CHEMBL1372645

- 2-chloro-N-(prop-2-en-1-yl)benzamide

- RRTKKTTXRXQMEF-UHFFFAOYSA-N

- MLS000087688

- 7L-922

- MFCD00794699

-

- MDL: MFCD00794699

- インチ: InChI=1S/C10H10ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)

- InChIKey: RRTKKTTXRXQMEF-UHFFFAOYSA-N

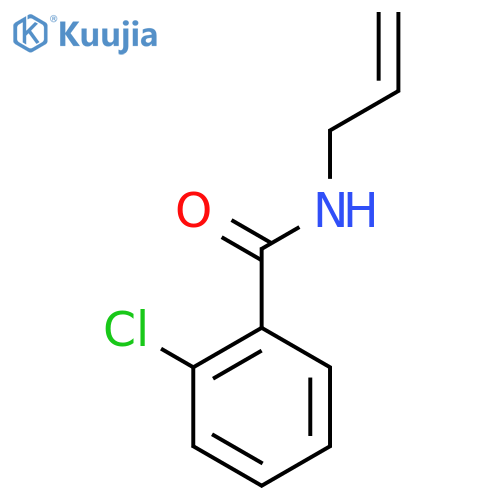

- ほほえんだ: C=CCNC(=O)C1=CC=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 195.0452

- どういたいしつりょう: 195.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

Benzamide, 2-chloro-N-2-propenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB342894-100mg |

N-Allyl-2-chlorobenzenecarboxamide; . |

66896-68-2 | 100mg |

€283.50 | 2025-02-20 | ||

| abcr | AB342894-100 mg |

N-Allyl-2-chlorobenzenecarboxamide; . |

66896-68-2 | 100mg |

€208.80 | 2023-06-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-2mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 2mg |

¥495.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-10mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 10mg |

¥872.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-100mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 100mg |

¥1865.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-25mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 25mg |

¥1386.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-50mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 50mg |

¥1401.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-20mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 20mg |

¥1183.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-1mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 1mg |

¥436.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643884-5mg |

N-allyl-2-chlorobenzamide |

66896-68-2 | 98% | 5mg |

¥627.00 | 2024-05-04 |

Benzamide, 2-chloro-N-2-propenyl- 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

Benzamide, 2-chloro-N-2-propenyl-に関する追加情報

Benzamide, 2-chloro-N-2-propenyl: A Comprehensive Overview

Benzamide, 2-chloro-N-2-propenyl, also known by its CAS Registry Number 66896-68-2, is a chemical compound with a unique structure and a wide range of applications. This compound belongs to the class of benzamides, which are derivatives of benzene carboxylic acid. The presence of the chloro group at the second position and the propenyl group attached to the nitrogen atom gives this compound its distinctive properties and makes it a subject of interest in various fields of chemistry and materials science.

The molecular structure of Benzamide, 2-chloro-N-2-propenyl consists of a benzene ring with a carboxylic acid derivative. The chloro substituent at the ortho position introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. The propenyl group attached to the nitrogen atom adds another layer of complexity to the structure, providing opportunities for further functionalization and reactivity. This combination makes Benzamide, 2-chloro-N-2-propenyl a versatile building block in organic synthesis.

Recent studies have highlighted the potential of Benzamide, 2-chloro-N-2-propenyl in drug discovery and development. Its unique electronic properties and structural features make it an ideal candidate for designing bioactive molecules. Researchers have explored its role as a ligand in metalloenzyme inhibition and as a component in medicinal chemistry libraries. The compound's ability to interact with biological systems has been extensively studied, leading to promising results in anti-inflammatory and anticancer drug design.

In addition to its pharmacological applications, Benzamide, 2-chloro-N-2-propenyl has found significant use in materials science. Its ability to form stable complexes with metal ions has made it valuable in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further underscored the importance of this compound in creating high-performance materials with tailored properties.

The synthesis of Benzamide, 2-chloro-N-2-propenyl involves a series of well-established organic reactions. Typically, the compound is prepared through nucleophilic acyl substitution or coupling reactions involving benzoyl chloride derivatives. The introduction of the propenyl group is often achieved through alkylation or conjugate addition reactions, depending on the desired regioselectivity and stereochemistry. These synthetic routes have been optimized over time to ensure high yields and purity.

The physical properties of Benzamide, 2-chloro-N-2-propenyl are also worth noting. It exists as a crystalline solid under standard conditions and has a melting point that is consistent with other benzamide derivatives. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-vis spectrum reveals strong absorption bands due to conjugation within the molecule, which can be exploited for photonic applications.

In terms of environmental impact, recent studies have focused on the biodegradation and toxicity profiles of Benzamide, 2-chloro-N-2-propenyl. These studies aim to assess its potential risks to ecosystems and human health. Initial findings suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis pathways. However, further research is needed to fully understand its environmental fate and toxicity.

The versatility of Benzamide, 2-chloro-N-2-propenyl extends into industrial applications as well. It serves as an intermediate in the production of agrochemicals and specialty chemicals. Its role as a precursor in polymer synthesis has also been explored, particularly in the development of novel polyamides with improved mechanical properties.

In conclusion, Benzamide, 2-chloro-N-2-propenyl, or CAS No.66896-68-1, is a multifaceted chemical compound with significant implications across various scientific disciplines. From drug discovery to materials science and industrial applications, this compound continues to be a focal point for researchers seeking innovative solutions. As new research emerges, it is likely that we will uncover even more potential uses for this remarkable chemical entity.

66896-68-2 (Benzamide, 2-chloro-N-2-propenyl-) 関連製品

- 25700-14-5(Pyridine,2-(1H-imidazol-1-yl)-)

- 2172035-10-6(3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile)

- 883648-71-3(N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide)

- 2138104-92-2(1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane)

- 157981-64-1(2-4-(tert-butoxy)phenylethan-1-amine)

- 2227815-51-0((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)

- 1807144-77-9(Methyl 4-chloromethyl-5-cyano-2-ethylbenzoate)

- 1261825-75-5(4-(Difluoromethoxy)-2-(trifluoromethoxy)toluene)

- 1805591-56-3(Ethyl 3-amino-4-(trifluoromethyl)picolinate)

- 1249297-99-1(Benzenemethanesulfonyl chloride, α-butyl-)